
Cholesterylamine
Overview
Description
Cholestyramine, also known as colestyramine, is a medication primarily used to lower cholesterol levels, treat pruritus (itching) associated with cholestasis, and manage diarrhea related to bile acid malabsorption[“][“]. It belongs to a class of drugs known as bile acid sequestrants[“].It is a bile acid sequestrant that functions by binding to bile acids in the gastrointestinal tract, preventing their reabsorption1. This action leads to the excretion of bile acids in the feces[“]. As a result, the liver converts more cholesterol into bile acids to normalize their levels, which lowers plasma cholesterol levels[“]. Cholestyramine is a strong ion exchange resin, exchanging chloride anions with anionic bile acids and binding them strongly within its matrix. The functional component of this resin is a quaternary ammonium group attached to a styrene-divinylbenzene copolymer[“].
How Cholestyramine Works
Cholestyramine is a bile acid sequestrant that lowers cholesterol levels and alleviates itching caused by bile duct blockage. Its primary mechanism involves binding bile acids in the gastrointestinal tract, preventing their reabsorption, and promoting their excretion in the feces. This process reduces plasma cholesterol levels by increasing the conversion of cholesterol into bile acids in the liver.
Mechanism of Action: Increasing Bile Acid Removal
Cholestyramine, a large cationic exchange resin polymer insoluble in water, works within the intestine to disrupt the enterohepatic circulation of bile acids. Bile acids, synthesized from cholesterol in the liver, are crucial for fat digestion and absorption. Normally, after aiding in digestion, bile acids are reabsorbed in the ileum and returned to the liver[“]. Cholestyramine interrupts this process through the following steps:
Binding with Bile Acids: Cholestyramine resin binds to bile acids in the intestine, forming an insoluble complex. The resin exchanges its chloride anions with anionic bile acids, effectively trapping them within its matrix[“].
Preventing Reabsorption: By binding to bile acids, cholestyramine prevents their reabsorption from the intestinal tract into the enterohepatic circulation[“][“].
Excretion in Feces: The cholestyramine-bile acid complex is then excreted in the feces, removing bile acids from the body[“][“].
This process leads to a reduction in the amount of bile acids returning to the liver[“].
Lowering Plasma Cholesterol Levels
The reduction in circulating bile acids triggers a compensatory mechanism in the liver to maintain bile acid homeostasis[“].
Conversion of Cholesterol to Bile Acids: The liver increases the conversion of cholesterol into bile acids to replenish the depleted bile acid pool[“]. This conversion is mediated by 7α-hydroxylase, an enzyme normally inhibited by bile acids[“].
Upregulation of LDL Receptors: As intrahepatic cholesterol levels decrease, the liver upregulates the expression of low-density lipoprotein (LDL) receptors. These receptors bind and remove LDL-cholesterol from the plasma, further reducing blood cholesterol levels.
Reduction in Plasma Cholesterol: The combined effect of increased cholesterol conversion to bile acids and enhanced LDL removal from the bloodstream results in a decrease in plasma cholesterol levels[“].
Other Therapeutic Effects
Besides its cholesterol-lowering effects, cholestyramine is used to treat other conditions:
Pruritus: Cholestyramine reduces itching associated with liver failure and cholestasis by lowering serum bile acid levels[“].
Bile Acid Diarrhea: It manages diarrhea caused by bile acid malabsorption, such as in Crohn's disease patients with ileal resection[“].
Clostridioides difficile Infections: Cholestyramine binds to toxins A and B produced by C. difficile, reducing diarrhea.
Potential Adverse Effects
Gastrointestinal Issues: Common side effects include constipation, nausea, bloating, and cramping.
Nutrient Malabsorption: Cholestyramine can interfere with the absorption of fat-soluble vitamins (A, D, E, K) and certain medications[“].
Hyperchloremic Metabolic Acidosis: In rare cases, it can cause severe metabolic acidosis[“].
Uses of Cholestyramine
Cholestyramine is a bile acid sequestrant with various clinical applications, primarily centered around its ability to bind bile acids in the gastrointestinal tract. This action has implications for managing high cholesterol, relieving itching, treating specific types of diarrhea, and reducing oxalate levels in urine.
Lowering High LDL Cholesterol
Cholestyramine is used to lower high levels of cholesterol in the blood, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol. By binding to bile acids in the intestine, cholestyramine prevents their reabsorption, prompting the liver to convert more cholesterol into bile acids, thus reducing LDL cholesterol levels in the blood. A dose of 8 to 12 grams of cholestyramine is associated with a 12% to 18% reduction in LDL cholesterol.
Clinical Evidence: The Lipid Research Clinic Coronary Primary Prevention Trial demonstrated that cholestyramine could decrease cardiovascular mortality and morbidity by 19% compared to placebo in patients with hypercholesterolemia. The reduction in total cholesterol and LDL levels correlated to a decreased risk of coronary artery disease[“][“].
Relieving Pruritus (Itching)
Cholestyramine is effective in relieving itching (pruritus) caused by a blockage in the bile ducts of the gallbladder or other cholestatic conditions. High levels of bile acids in the skin can cause itching, and cholestyramine reduces this by preventing bile acids from being reabsorbed into the body[“].
Dosage: A dose of 4 grams of cholestyramine, taken one to three times daily, is effective in about 80% of cases of pruritus associated with cholestatic disease and incomplete biliary obstruction[“].
Treating Bile Acid Diarrhea
Cholestyramine is commonly used to treat diarrhea resulting from bile acid malabsorption (BAM), including in Crohn's disease patients after ileal resection. When the terminal ileum is resected, bile acids are not properly reabsorbed, leading to increased fluid secretion and diarrhea[“][“].
Mechanism: Cholestyramine binds to bile acids in the intestine, forming insoluble complexes that are then excreted in the feces. This reduces fluid secretion in the large intestine and improves symptoms of diarrhea.
Efficacy: A study at Sheffield Teaching Hospitals on 107 patients with chronic diarrhea induced by BAM found that cholestyramine significantly reduced stool frequency, from seven stools per day to three.
Managing Other Types of Bile Acid Diarrhea
Cholestyramine is also used to manage other types of bile acid diarrhea, such as idiopathic bile acid diarrhea and postcholecystectomy syndrome chronic diarrhea. Postcholecystectomy diarrhea may occur due to the constant flow of bile into the intestine without the regulatory function of the gallbladder.
Postcholecystectomy Syndrome: Diarrhea is a symptom of postcholecystectomy syndrome, which can be treated with bile acid sequestrants like cholestyramine. Studies show that 92% of postcholecystectomy diarrhea patients clinically improved after being administered cholestyramine[“].
Treating Clostridioides difficile Infections
Cholestyramine can be used as an adjunct treatment for Clostridioides difficile infections by absorbing toxins A and B produced by the bacteria. However, it is always used in conjunction with an anti-infective medication like vancomycin. Cholestyramine is not a primary treatment for C. difficile colitis but can be useful in refractory cases.
Adjunct Therapy: Cholestyramine binds to toxins released by C. difficile, reducing diarrhea and other symptoms caused by the toxins[“][“].
Reducing Urine Oxalate and Calcium Oxalate Stone Formation
Cholestyramine can bind with oxalate in the GI tract, reducing urine oxalate and calcium oxalate stone formation. By binding to oxalate, cholestyramine prevents its absorption, leading to lower levels of oxalate in the urine[“].
Data Table: Summary of Cholestyramine Uses
Indication | Dosage | Clinical Evidence |
High LDL Cholesterol | 8-12 grams daily | 12-18% reduction in LDL cholesterol; , 19% decrease incardiovascular mortality |
Pruritus | 4 grams, one tothree times daily | Effective in 80% of cases with cholestatic disease |
Bile Acid Diarrhea | Varies | Significant reduction in stool frequency; effective intreating diarrhea regardless of the type and severityof BAM |
Postcholecystectomy SyndromeDiarrhea | Varies | 92% of patients with post-cholecystectomy diarrheashowed clinical improvement with cholestyramine |
Postcholecystectomy SyndromeDiarrhea | 4 grams three or four times daily | Adjunct therapy to bind toxins A and B; used with vancomycin |
Reducing Urine Oxalate andKidney Stone formation | Varies | Binds with oxalate in the Gl tract, reducing urine oxalateand calcium oxalate stone formation |
Interactions with Other Substances when Using Cholestyramine
Reduced Absorption of Drugs
Cholestyramine can significantly reduce the absorption of several drugs, leading to decreased serum concentrations and potentially reduced efficacy. To minimize these interactions, it is generally recommended to administer other drugs at least 1 hour before or 4 to 6 hours after cholestyramine[“][“].
Drugs Affected:
Acarbose: Cholestyramine can increase the therapeutic efficacy of acarbose[“].
Aceclofenac & Acemetacin: Cholestyramine can decrease the absorption of aceclofenac and acemetacin, resulting in reduced serum concentrations[“].
Acenocoumarol: Cholestyramine reduces acenocoumarol absorption, decreasing its effectiveness[“][“].
Acetaminophen: Cholestyramine can decrease the absorption of acetaminophen, leading to reduced serum concentrations and potentially decreased efficacy[“].
Digitalis: Cholestyramine can delay or reduce the absorption of digitalis glycosides23. Discontinuing cholestyramine in patients stabilized on digitalis may lead to digitalis toxicity[“]. Estrogens and Progestins: Cholestyramine may decrease the absorption of estrogens and progestins, potentially reducing their effectiveness[“][“].
Oral Diabetes Drugs: Cholestyramine can interact with oral diabetes medications, reducing their absorption[“].
Penicillin G: Cholestyramine may delay or reduce the absorption of penicillin G[“][“].
Phenobarbital: Cholestyramine can delay or reduce the absorption of phenobarbital[“][“].
Spironolactone: Use cholestyramine with caution with aldosterone antagonists like spironolactone.
Tetracycline: Cholestyramine can delay or reduce the absorption of tetracycline[“][“].
Thiazide Diuretics: Cholestyramine may delay or reduce the absorption of thiazide diuretics[“][“].
Thyroid Medication: Cholestyramine can delay or reduce the absorption of thyroid hormones[“][“].
Warfarin: Cholestyramine may delay or reduce the absorption of warfarin[“][“].
Leflunomide: Cholestyramine is used in "wash out" procedures to expedite the elimination of leflunomide or teriflunomide in cases of severe side effects.
Propranolol: May decrease GI absorption of propranolol[“].
Common Problem
What is Cholestyramine used for?
Cholestyramine is used to lower cholesterol, relieve itching from bile duct blockage, and treat bile acid-related diarrhea.
How does Cholestyramine work?
Cholestyramine works by binding bile acids in the intestine, preventing their reabsorption and promoting excretion, which prompts the liver to use more cholesterol to make bile acids.
What are the most common side effects of Cholestyramine?
The most common side effects of Cholestyramine include constipation, abdominal discomfort, and gas.
What should I avoid while taking Cholestyramine?
While taking Cholestyramine, avoid taking other medications at the same time and consuming excessive amounts of fat.
Can Cholestyramine be used during pregnancy or breastfeeding?
The use of Cholestyramine during pregnancy and breastfeeding requires caution and potential vitamin supplementation.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPZWPHDULZYFR-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943681 | |
Record name | Cholest-5-en-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126-93-4 | |
Record name | Cholesterylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesterylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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